molecular formula C19H23N3O4S B5572657 N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide

N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide

Cat. No. B5572657
M. Wt: 389.5 g/mol
InChI Key: QEKPQOASHWQQPT-UDWIEESQSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including reactions with chlorosulfonic acid, sulfuryl chloride, and various organic solvents under optimized conditions. For instance, Gao Yonghong (2009) detailed a synthesis process for N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, highlighting the importance of reaction temperature, time, and mole ratios for achieving high yields, which could provide insights into the synthesis of N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide (Gao Yonghong, 2009).

Molecular Structure Analysis

Detailed molecular structure analysis often involves spectroscopic methods such as IR, MS, and NMR. Studies like those conducted by Romero and Margarita (2008) on similar compounds provide insights into the significance of intra- and intermolecular hydrogen bonds, as well as the impact of substituents on the molecular conformation and stability of these compounds (Romero & Margarita, 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide may include sulfonation, amidation, and hydrazonoyl reactions. Cremlyn and Pannell (1978) discussed reactions leading to sulfonamide and sulfonohydrazide derivatives, offering a perspective on the reactivity and potential functionalization paths for such compounds (Cremlyn & Pannell, 1978).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under various conditions. These properties are often determined through experimental analysis and can be influenced by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

The chemical properties of N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide, including reactivity, stability, and potential interactions with other chemical entities, are key areas of research. Studies like those by Gemborys, Gribble, and Mudge (1978) on the synthesis and stability of related compounds can provide insights into the chemical behavior and applications of such compounds (Gemborys, Gribble, & Mudge, 1978).

Scientific Research Applications

Electrochemical Sensing

A study explored the electrochemical behavior of a carbon paste electrode modified with carbon nanotubes and specific compounds for the detection of isoproterenol in the presence of acetaminophen and N-acetylcysteine, demonstrating an innovative approach for developing electrochemical sensors with potential applications in drug detection and monitoring (Beitollahi et al., 2012).

Enzyme Inhibition

Research on carbonic anhydrase inhibitors has shown the effectiveness of phenol derivatives in inhibiting human erythrocyte isozymes, suggesting a pathway for developing enzyme inhibitors that could have therapeutic applications (Şentürk et al., 2009).

Antimicrobial Evaluation

A study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. This suggests the compound could potentially be explored for its antimicrobial properties, given its structural features that may contribute to such activity (Darwish et al., 2014).

Synthesis and Structural Analysis

Research into sulfonyl derivatives of phenoxyacetamide, including the synthesis of sulfonohydrazides and hydrazones, provides insights into synthetic pathways that could be relevant for modifying or synthesizing derivatives of "N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide" for various scientific applications (Cremlyn & Pannell, 1978).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. Many phenoxy acetamides and their derivatives have been studied for their potential therapeutic effects, and their mechanisms of action often involve interactions with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on phenoxy acetamides and their derivatives could involve the synthesis of new compounds, the exploration of their potential therapeutic applications, and the investigation of their mechanisms of action .

properties

IUPAC Name

2-[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14(2)21-19(23)13-26-17-8-6-16(7-9-17)12-20-22-27(24,25)18-10-4-15(3)5-11-18/h4-12,14,22H,13H2,1-3H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKPQOASHWQQPT-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}-N-(propan-2-yl)acetamide

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